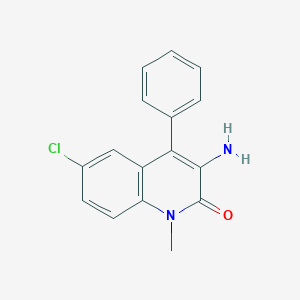

3-Amino-6-chloro-1-methyl-4-phenylcarbostyril

Description

Properties

IUPAC Name |

3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-13-8-7-11(17)9-12(13)14(15(18)16(19)20)10-5-3-2-4-6-10/h2-9H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMMQSCMAWOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200241 | |

| Record name | 2(1H)-Quinolinone, 3-amino-6-chloro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-02-0 | |

| Record name | 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5220-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 3-amino-6-chloro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-6-CHLORO-1-METHYL-4-PHENYLCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6317625G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril

Introduction: The Significance of the Carbostyril Scaffold

Carbostyrils, also known as 2-quinolones or 2-hydroxyquinolines, represent a privileged heterocyclic scaffold in medicinal chemistry and drug development. Their rigid, planar structure provides an excellent framework for interacting with biological targets. The specific derivative, 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, is a notable compound, often identified as a key intermediate or related substance in the synthesis of pharmaceuticals such as Diazepam.[1] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. Quinolone derivatives, in general, exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making them a focal point of extensive research.[2]

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the chemical principles and experimental rationale that underpin this multi-step synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically dissected through a retrosynthetic approach. The final N-methylation step can be achieved from the corresponding NH-carbostyril. The core carbostyril ring system, with its amino and phenyl substitutions, can be constructed via an intramolecular cyclization of a suitably functionalized N-acyl aminobenzophenone precursor. This precursor, in turn, is derived from the foundational starting material, 2-amino-5-chlorobenzophenone.

The overall synthetic strategy is therefore a linear sequence involving:

-

Acylation: Introduction of a chloroacetyl group onto the nitrogen of 2-amino-5-chlorobenzophenone.

-

N-Methylation: Introduction of a methyl group onto the amide nitrogen.

-

Intramolecular Cyclization: Formation of the carbostyril ring.

-

Final Amination/Rearrangement: Conversion to the final 3-amino product.

An alternative final step involves the direct methylation of the pre-formed 3-amino-6-chloro-4-phenylcarbostyril, which can be an efficient route to the target molecule.

Experimental Synthesis: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 2-amino-5-chlorobenzophenone.

Part 1: Synthesis of the Starting Material - 2-Amino-5-chlorobenzophenone

While 2-amino-5-chlorobenzophenone is commercially available, understanding its synthesis provides a complete picture. A common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[3] However, a more versatile and often higher-yielding approach involves the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate.[3] Another established method involves the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid.[4]

Part 2: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (Intermediate 1)

This intermediate is synthesized through a two-step process starting from 2-amino-5-chlorobenzophenone.

Step 2a: Synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

-

Reaction Principle: This step involves the N-acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the acyl chloride. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

Experimental Protocol:

-

To a solution of 2-amino-5-chlorobenzophenone (1.5 g, 0.0061 mole) in acetonitrile (30 ml), add potassium carbonate (1.27 g, 0.0092 mole) and stir at room temperature for 15 minutes.

-

Cool the reaction mixture to 5-10 °C in an ice bath.

-

Add chloroacetyl chloride (0.83 g, 0.0073 mole) dropwise to the cooled mixture, maintaining the temperature between 5-10 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 2:8 ethyl acetate:hexane mobile phase.

-

Upon completion, add water (100 ml) and extract the product with ethyl acetate (2 x 50 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

-

Step 2b: N-Methylation to Yield Intermediate 1

-

Reaction Principle: The subsequent N-methylation of the chloroacetamide derivative is a crucial step. This can be achieved using a suitable methylating agent in the presence of a base.

Part 3: Intramolecular Cyclization and Amination to Yield this compound (Target Compound)

-

Reaction Principle: This transformative step involves an intramolecular cyclization of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, followed by amination. Pyridine is employed not only as a high-boiling solvent but also as a base and catalyst to facilitate the cyclization. The mechanism likely involves the formation of a carbanion intermediate which then attacks the benzophenone carbonyl group, leading to the formation of the carbostyril ring.

-

Experimental Protocol:

-

A mixture of the intermediate from Part 2 (e.g., a precursor like 6-chloro-1-methyl-4-phenyl quinazolin-2-(1H)-one, 1.2 g, 0.0037 mole) in pyridine (10.20 ml, 0.1266 mole) is heated to reflux at 115 °C.

-

The reaction mixture is stirred at this temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Diethyl ether (10 ml) is added to precipitate the product.

-

The mixture is further cooled to 0-5 °C and stirred for 15 minutes.

-

The resulting solid is filtered and washed with diethyl ether (30 ml) to afford the target compound, 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-(1H)-one.[3]

-

Alternative Synthetic Route: N-Methylation as the Final Step

An alternative and efficient approach involves the methylation of 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one as the final step.

-

Reaction Principle: This method takes advantage of the acidic nature of the N-H proton in the carbostyril ring. Treatment with a base generates the corresponding sodium salt, which then acts as a nucleophile, reacting with a methylating agent like methyl iodide.

-

Experimental Protocol:

-

Prepare the sodium salt of 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one.

-

React the sodium salt with methyl iodide in an acetone solution.

-

The N-alkylated product, this compound, is obtained in good yield.[5]

-

Reaction Mechanisms and Scientific Rationale

Mechanism of Intramolecular Cyclization

The cyclization of the N-acylated aminobenzophenone precursor in pyridine is a key step. The basic nature of pyridine facilitates the deprotonation of the α-carbon to the amide carbonyl, generating a carbanion. This nucleophilic carbanion then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the benzophenone moiety. Subsequent elimination of a leaving group and tautomerization leads to the formation of the stable aromatic carbostyril ring system.

Caption: Proposed mechanism for the intramolecular cyclization.

Causality of Reagent Selection

-

Potassium Carbonate: In the initial acylation step, potassium carbonate is a preferred base due to its moderate basicity, which is sufficient to neutralize the generated HCl without promoting unwanted side reactions. Its insolubility in acetonitrile allows for easy removal by filtration.

-

Pyridine: For the cyclization, pyridine serves multiple roles. It is a high-boiling polar solvent that can effectively solvate the reactants and intermediates. As a tertiary amine, it acts as a non-nucleophilic base to promote the necessary deprotonation steps. Furthermore, it can act as a catalyst in acyl transfer reactions.

-

Chloroacetyl Chloride: The use of chloroacetyl chloride is strategic. The chloro-substituent provides a reactive site for subsequent chemical modifications if desired, and its electron-withdrawing nature can influence the acidity of the α-protons, facilitating the cyclization.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Data |

| Melting Point | 130-133 °C[6] |

| ¹H NMR (CDCl₃) | Signals corresponding to the N-methyl group (singlet, ~3.7 ppm), aromatic protons of the quinoline and phenyl rings (multiplets, ~7.2-7.9 ppm), and the amino group protons (broad singlet). |

| ¹³C NMR | Expected signals for the N-methyl carbon, aromatic carbons, the carbonyl carbon of the carbostyril ring, and carbons bearing the amino and chloro substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C=O stretching of the amide in the carbostyril ring (~1630-1690 cm⁻¹), and C-Cl stretching.[7] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₆H₁₃ClN₂O (284.74 g/mol ). Fragmentation patterns may show loss of the methyl group, CO, or other characteristic fragments.[8][9] |

Safety and Handling

-

Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[11][12] Store pyridine in a cool, well-ventilated area away from ignition sources.[12]

-

Chloroacetyl Chloride: This reagent is corrosive and a lachrymator. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions, including acylation, methylation, and intramolecular cyclization. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively and safely produce this valuable compound. The protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of synthetic and medicinal chemistry, enabling further exploration of the chemical space around the carbostyril scaffold for the development of new therapeutic agents.

References

- Journal of Chemical and Pharmaceutical Research.

- Arques, A., Molina, P., & Soler, A. (2003). Chemical Transformations of 3-Amino-2-quinolones. Journal of Heterocyclic Chemistry, 40(1), 107-112.

- BenchChem. (2025).

-

PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

- Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Carl ROTH GmbH + Co. KG. (2025).

- Loba Chemie Pvt. Ltd. (n.d.). PYRIDINE FOR SYNTHESIS.

- LibreTexts. (2020). 16.

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- BenchChem. (2025).

- Asian Journal of Organic & Medicinal Chemistry. (2017).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 22(1), 435-438.

- MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof.

- PrecisionFDA. (n.d.). This compound.

- MDPI. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

Sources

- 1. GSRS [precision.fda.gov]

- 2. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

3-Amino-6-chloro-1-methyl-4-phenylcarbostyril CAS number 5220-02-0.

An In-Depth Technical Guide to 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril (CAS 5220-02-0): A Critical Reference Standard in Pharmaceutical Quality Control

Executive Summary

This compound, also known by its IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is a heterocyclic organic compound belonging to the quinolinone class. While the quinolinone scaffold is of significant interest in medicinal chemistry for its diverse pharmacological activities, the primary and critical role of this specific molecule (CAS 5220-02-0) is in the pharmaceutical industry. It is recognized by major pharmacopoeias as "Diazepam Impurity C" or "Diazepam Related Compound B," a process-related impurity generated during the synthesis of the widely-used benzodiazepine drug, Diazepam.[1][2][3]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of this compound. It moves beyond a simple recitation of facts to explore the causality of its formation, its significance in regulatory compliance, detailed analytical protocols for its identification and quantification, and the broader pharmacological context of its core chemical structure.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. Understanding these parameters is the first step in developing robust analytical methods and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 5220-02-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃ClN₂O | [4][5] |

| Molecular Weight | 284.74 g/mol | [4][6] |

| IUPAC Name | 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | [4][6] |

| Synonyms | Diazepam Impurity C, Diazepam Related Compound B, Carbostyril | [1][3][4] |

| Appearance | Orange Powder | [1] |

| Melting Point | 130-133 °C | [5] |

| SMILES | CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3 | [3][4] |

| InChIKey | GHUMMQSCMAWOQZ-UHFFFAOYSA-N | [4] |

| LogP (XLogP3) | 2.9 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Genesis in Diazepam Synthesis: A Mechanistic Overview

The relevance of this compound is intrinsically linked to the manufacturing process of Diazepam. It is not a starting material but rather an unintended byproduct. Its formation highlights a specific side-reaction pathway that must be controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API).

A known synthetic route to Diazepam involves the cyclization of an N-substituted aminobenzophenone derivative. Impurity C can arise from a precursor under specific conditions, such as the presence of a base like pyridine at elevated temperatures.[7] The process involves an intramolecular condensation reaction, leading to the stable, fused quinolinone ring system.

The diagram below illustrates a plausible step in the formation pathway of Diazepam Impurity C from a precursor.

Caption: Formation pathway of Diazepam Impurity C.

Analytical Significance and Methodologies

As a specified impurity in major pharmacopoeias, the accurate detection and quantification of this compound are mandatory for the quality control and release of Diazepam drug products.[3][8] Its presence above a certain threshold can impact the safety and efficacy profile of the final formulation. Therefore, having a well-characterized reference standard is essential for method validation and routine testing.

Experimental Protocol 1: Quantification by HPLC-UV

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for quantifying Impurity C in a Diazepam bulk sample. The causality for the chosen parameters is explained: a C18 column is selected for its versatility in reversed-phase chromatography, suitable for the moderately polar nature of both Diazepam and its impurity. The mobile phase composition is chosen to achieve optimal separation (resolution) between the main API peak and the impurity peak.

Objective: To determine the concentration of Impurity C as a percentage relative to the Diazepam API.

Materials:

-

Reference Standard: this compound (CAS 5220-02-0)

-

Diazepam API sample

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Phosphoric Acid (ACS Grade)

Instrumentation:

-

HPLC system with a UV/Vis Detector

-

Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical Balance

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer: Dissolve an appropriate amount of potassium phosphate monobasic in water to a concentration of 25 mM, adjust pH to 3.0 with phosphoric acid.

-

The mobile phase is a gradient mixture of the phosphate buffer (Solvent A) and Acetonitrile (Solvent B).

-

Rationale: A buffered mobile phase controls the ionization state of the amine group, leading to sharper, more reproducible peaks. Acetonitrile is a strong organic solvent that effectively elutes the compounds from the C18 column.

-

-

Standard Solution Preparation (0.01 mg/mL):

-

Accurately weigh ~10 mg of the Impurity C reference standard into a 100 mL volumetric flask.

-

Dissolve in Methanol and dilute to volume.

-

Further dilute this solution 1:10 with the mobile phase to achieve the final concentration.

-

Self-Validation: The standard must be fully dissolved to ensure accurate concentration. Sonicate for 5 minutes if necessary.

-

-

Sample Solution Preparation (1.0 mg/mL Diazepam):

-

Accurately weigh ~100 mg of the Diazepam API sample into a 100 mL volumetric flask.

-

Dissolve in Methanol and dilute to volume.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C (Rationale: Stable temperature prevents retention time shifts.)

-

Detection Wavelength: 254 nm (Rationale: A common wavelength where many aromatic compounds, including Diazepam and its impurities, exhibit strong absorbance.)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 30% B

-

26-30 min: 30% B (Re-equilibration)

-

-

-

Analysis:

-

Inject the standard solution to determine the retention time and peak area for Impurity C.

-

Inject the sample solution. Identify the Impurity C peak in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the amount of Impurity C in the sample using the area of the peak from the sample solution and the response from the standard solution.

-

Experimental Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of the compound by determining its exact mass.

Procedure:

-

Prepare a dilute solution (~1 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 285.0795. The high-resolution measurement allows for confirmation of the elemental composition (C₁₆H₁₄ClN₂O⁺).

The Quinolinone Scaffold: Broader Pharmacological Context

While CAS 5220-02-0 is primarily an impurity, its core structure—the quinolinone ring system—is a "privileged scaffold" in medicinal chemistry.[9] This means it is a molecular framework that is frequently found in biologically active compounds. Derivatives of quinolinone have been investigated for a wide array of therapeutic applications.[10][11]

The versatility of the quinolinone core allows for substitutions at various positions, leading to compounds with tailored activities. This structural diversity has yielded drugs and clinical candidates for numerous diseases.

Caption: Pharmacological potential of the quinolinone scaffold.

Some key areas of research include:

-

Anticancer Agents: Many quinolinone derivatives have shown potent antiproliferative activity against various cancer cell lines.[12]

-

Antibacterial Agents: The quinolone antibiotics (a closely related class) are a cornerstone of antibacterial therapy. Research continues into new quinolinone derivatives to combat resistant strains.[13][14]

-

CNS Disorders: The structural similarity to some neurotransmitters has led to the development of quinolinones with anticonvulsant, anxiolytic, and neuroleptic properties.[10]

Handling, Storage, and Safety Precautions

As a chemical reagent, proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to prevent degradation.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 5220-02-0) serves as a quintessential example of a molecule whose primary importance is defined by its context. As Diazepam Impurity C, it is a critical component in the quality control infrastructure that ensures the safety and purity of a globally recognized medicine. A thorough understanding of its chemical properties, mechanism of formation, and analytical quantification is indispensable for pharmaceutical scientists. Furthermore, while this specific molecule is an impurity to be controlled, its underlying quinolinone architecture continues to be a fruitful starting point for the discovery of new therapeutic agents across a spectrum of diseases.

References

-

Carrigan, C. N., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(13), 2607-2612. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5220-02-0 | Product Name : Diazepam - Impurity C (Freebase). Pharmaffiliates. Available at: [Link]

-

SynZeal. (n.d.). Diazepam EP Impurity C | 5220-02-0. SynZeal. Available at: [Link]

-

Borioni, A., et al. (2007). Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands. Archiv der Pharmazie, 340(1), 17-25. Available at: [Link]

-

JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 324-329. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

NIOSH. (1997). RTECS NUMBER-VC8274500-Chemical Toxicity Database. Centers for Disease Control and Prevention. Available at: [Link]

-

Cogent Chemistry. (2017). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic-Chemistry.org. Available at: [Link]

-

PubMed. (1998). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic approach of substituted quinolines via starting with.... ResearchGate. Available at: [Link]

-

Bentham Science. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Bentham Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

LookChem. (n.d.). This compound. LookChem. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR, 7(10), 654-663. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5220-02-0 | CAS DataBase [m.chemicalbook.com]

- 3. Diazepam EP Impurity C | 5220-02-0 | SynZeal [synzeal.com]

- 4. This compound | C16H13ClN2O | CID 145782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one [lgcstandards.com]

- 7. jocpr.com [jocpr.com]

- 8. 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents | Bentham Science [benthamscience.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. 5220-02-0 | 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one - AiFChem [aifchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, a significant quinoline derivative often identified as a process-related impurity in the synthesis of Diazepam. While crystallographic data for this specific molecule is not publicly available, this document synthesizes available spectroscopic information, chemical properties, and synthetic pathways to elucidate its structural characteristics. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, process development, and quality control, offering insights into its molecular geometry, physicochemical properties, and analytical characterization.

Introduction and Significance

This compound, also known by its IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is a heterocyclic compound belonging to the quinoline class.[1][2] Its primary relevance in the pharmaceutical industry stems from its classification as "Diazepam EP Impurity C" or "Diazepam USP Related Compound B," highlighting its importance in the quality control and regulatory compliance of Diazepam manufacturing.[3][4] Understanding the molecular structure of this impurity is paramount for developing robust analytical methods for its detection and quantification, as well as for optimizing synthetic routes to minimize its formation.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties, largely derived from computational models, provide a foundational understanding of the molecule's behavior and characteristics.

| Identifier/Property | Value | Source |

| IUPAC Name | 3-amino-6-chloro-1-methyl-4-phenylquinolin-2-one | PubChem[1][2] |

| Synonyms | 3-Amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, Diazepam Impurity C | PubChem[2] |

| CAS Number | 5220-02-0 | LookChem[5] |

| Molecular Formula | C₁₆H₁₃ClN₂O | PubChem[1] |

| Molecular Weight | 284.74 g/mol | PubChem[1] |

| Melting Point | 130-133 °C | LookChem[5] |

| Boiling Point (Predicted) | 436.3 °C at 760 mmHg | LookChem[5] |

| XLogP3 (Predicted) | 2.9 | LookChem[5] |

| Hydrogen Bond Donor Count | 1 | LookChem[5] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[5] |

| Rotatable Bond Count | 1 | LookChem[5] |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a central quinolin-2(1H)-one (carbostyril) core. This core is substituted at various positions, defining its unique chemical identity and properties.

Figure 1. 2D representation of the molecular structure of this compound.

The core structure consists of a bicyclic quinolinone system. Key substitutions include:

-

An amino group (-NH₂) at the C3 position.

-

A chloro group (-Cl) at the C6 position of the benzene ring.

-

A methyl group (-CH₃) attached to the nitrogen atom (N1) of the quinolinone ring.

-

A phenyl group (-C₆H₅) at the C4 position.

The presence of the phenyl ring at the C4 position introduces a degree of steric hindrance and is expected to be twisted out of the plane of the quinolinone ring system to minimize steric strain. This is a common feature in similar 4-phenylquinoline derivatives where dihedral angles between the quinoline and phenyl rings can range from 57.5° to 70.5°.[6][7]

Synthesis and Characterization

The synthesis of this compound has been reported as part of the identification and characterization of Diazepam impurities.[1] The synthetic route provides valuable confirmation of the molecular structure.

Synthetic Pathway

A reported synthesis involves a multi-step process, which is crucial for preparing an analytical standard for quality control purposes.[1]

Figure 2. A simplified workflow for a key step in the synthesis of this compound.[1]

Experimental Protocol (Adapted from Patil et al.) [1]

-

A mixture of the precursor compound (9) (1.2 g, 0.0037 mole) in pyridine (10.20 ml, 0.1266 mole) is heated to reflux at 115 °C.

-

The reaction mixture is stirred for 2 hours at 115 °C.

-

After cooling to room temperature, diethyl ether (10 ml) is added.

-

The mixture is further cooled to 0-5 °C and stirred for 15 minutes.

-

The resulting solid (intermediate 11) is filtered and washed with diethyl ether (30 ml).

-

Subsequent steps, which are not fully detailed in the reference, lead to the final product (12).

This synthetic procedure, by building the molecule from known precursors, provides strong evidence for the final assigned structure.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the molecular structure.

Table 2: Summary of Spectroscopic Data

| Technique | Observed Features | Interpretation |

| ¹H-NMR (CDCl₃) | δ 7.83 (1H, s, Ar-H), 7.82-7.77 (3H, m, Ar-H), 7.59-7.52 (3H, m, Ar-H), 7.53-7.48 (1H, m, Ar-H), 3.78 (3H, s, N-Me) | The signals in the aromatic region (δ 7.30-7.83) correspond to the protons on the phenyl and the substituted benzene ring of the quinolinone core. The singlet at δ 3.78 confirms the presence of the N-methyl group. The absence of a signal for the amino protons suggests it may be broadened or exchanged.[1] |

| Infrared (IR) | 3059 (N-H), 2958-2866 (aliphatic-C-H), 1504, 1456, 1367 (aliphatic-H bending), 1253 (C-O-C asymmetric stretching), 761, 748 cm⁻¹ | The N-H stretching frequency confirms the amino group. The aliphatic C-H stretches are consistent with the methyl group. The complex pattern in the fingerprint region is characteristic of the substituted aromatic rings.[1] |

| Mass Spectrometry (MS) | m/z 246 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 284.74 g/mol .[1] |

Structural Insights from Related Compounds

While direct crystallographic data for the title compound is elusive, analysis of structurally similar quinolinone derivatives provides valuable insights into its likely conformation. For instance, the crystal structure of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one reveals a significant twist of the phenyl ring relative to the quinoline system.[6] A similar non-planar arrangement is highly probable for this compound to alleviate steric interactions between the phenyl group and the substituents on the quinolinone core.

Conclusion

The molecular structure of this compound is a substituted quinolinone with well-defined connectivity, as confirmed by its synthesis and comprehensive spectroscopic characterization. While awaiting experimental crystallographic verification, the available data provides a robust model of its structure. This technical guide serves as a consolidated resource for professionals in the pharmaceutical sciences, facilitating a deeper understanding of this important molecule and aiding in the development of analytical methodologies and strategies for impurity control.

References

- Patil, S., et al. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.

-

SynZeal. (n.d.). Diazepam EP Impurity C | 5220-02-0. Retrieved from [Link]

-

Veeprho. (n.d.). Diazepam EP Impurity C | CAS 5220-02-0. Retrieved from [Link]

-

SynZeal. (n.d.). Diazepam EP Impurity D | 1022-13-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]

- National Center for Biotechnology Information. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1043.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- National Center for Biotechnology Information. (2010). 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o228.

- National Center for Biotechnology Information. (2009). 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2818.

- National Center for Biotechnology Information. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5220-83-7 | Product Name : 3-Amino-6-chloro-4-phenylcarbostyril. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-6-chloro-4-phenylquinolin-2-ol. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | C16H13ClN2O | CID 145782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diazepam EP Impurity C | 5220-02-0 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction

3-Amino-6-chloro-1-methyl-4-phenylcarbostyril, also known as 3-amino-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone, is a significant chemical entity primarily recognized as a process-related impurity in the synthesis of Diazepam. Its robust characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and quality control. This document moves beyond a mere presentation of data, delving into the causal relationships behind the spectral features and the logic underpinning the experimental approach.

The molecular structure of this compound, with the IUPAC name 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, possesses a rigid heterocyclic core with multiple functional groups, leading to a rich and informative spectroscopic profile. Understanding these spectral signatures is crucial for its unambiguous identification and quantification.

Caption: Molecular structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique due to the presence of the basic amino group, which can be readily protonated.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed for accurate mass measurement.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is utilized.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range, typically from 100 to 500 amu.

Data Summary: Mass Spectrometry

| Ion | Observed m/z | Interpretation |

| [M+H]⁺ | 285 | Protonated molecule |

| [M+Na]⁺ | 307 | Sodium adduct of the molecule |

Interpretation of Mass Spectrum

The mass spectrum of this compound exhibits a protonated molecular ion [M+H]⁺ at an m/z of 285. This corresponds to the molecular formula C₁₆H₁₃ClN₂O, with a calculated monoisotopic mass of 284.07. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak. The observation of a sodium adduct [M+Na]⁺ at m/z 307 further corroborates the molecular weight of the compound.

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the chemical bonds provide a unique "fingerprint" of the compound.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3223 | Medium | N-H stretching (amino group) |

| 2958-2866 | Medium | C-H stretching (aliphatic) |

| 1627 | Strong | C=O stretching (amide) |

| 1504, 1456, 1367 | Medium | C-H bending (aliphatic) |

| 1253 | Medium | C-O-C asymmetric stretching |

| 761, 748 | Strong | C-H bending (aromatic) |

Interpretation of IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A medium intensity band at 3223 cm⁻¹ is indicative of the N-H stretching vibration of the primary amino group. The bands in the region of 2958-2866 cm⁻¹ are attributed to the C-H stretching of the methyl group. A strong absorption at 1627 cm⁻¹ corresponds to the C=O stretching of the amide functional group within the carbostyril ring. The peaks at 1504, 1456, and 1367 cm⁻¹ are assigned to the bending vibrations of the aliphatic C-H bonds. A medium band at 1253 cm⁻¹ is likely due to C-O-C asymmetric stretching. Finally, the strong absorptions at 761 and 748 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.

¹H NMR Spectroscopy

Data Summary: ¹H NMR (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.40 | Multiplet | 8H | Aromatic protons (phenyl & carbostyril) |

| 4.50 | Singlet | 2H | -NH₂ protons |

| 3.84 | Singlet | 3H | -NCH₃ protons |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals that can be assigned to the different protons in the molecule.

-

Aromatic Region (δ 7.60 - 7.40 ppm): A complex multiplet integrating to eight protons is observed in this region. These signals arise from the protons of the phenyl group and the substituted carbostyril ring. Due to the overlapping nature of these signals, a more detailed assignment would require 2D NMR techniques.

-

Amino Protons (δ 4.50 ppm): A singlet at 4.50 ppm, integrating to two protons, is characteristic of the primary amino group (-NH₂). The singlet nature suggests that there is no significant coupling to neighboring protons.

-

N-Methyl Protons (δ 3.84 ppm): A singlet at 3.84 ppm, integrating to three protons, is unambiguously assigned to the methyl group attached to the nitrogen atom (-NCH₃) of the carbostyril ring.

¹³C NMR Spectroscopy (Predicted)

Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (amide) |

| ~145 - 120 | Aromatic & Olefinic Carbons |

| ~115 | C-Cl |

| ~30 | -NCH₃ |

Justification for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 162 ppm.

-

Aromatic and Olefinic Carbons: The carbons of the phenyl and carbostyril rings will appear in the range of 120-145 ppm. The exact shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C-6) is expected to be in the lower end of this range, around 115 ppm.

-

N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to appear in the upfield region, around 30 ppm.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust foundation for its identification and characterization. The mass spectrometry data unequivocally confirms the molecular weight and elemental composition. The infrared spectrum provides clear evidence for the key functional groups, including the amino and amide moieties. The ¹H NMR spectrum offers detailed information about the proton environment, confirming the presence of the aromatic rings, the amino group, and the N-methyl group. While experimental ¹³C NMR data is currently unavailable, the predicted spectrum offers a reliable starting point for its identification.

This technical guide, with its detailed data interpretation and methodological considerations, serves as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the critical task of impurity profiling and ensuring the quality and safety of medicines.

References

-

Suryakant Patil, Sabrintaj Kalas, Jagruti Naik, and Vidyadhar Jadhav. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- European Pharmacopoeia (Ph. Eur.) 10th Edition. (2019). European Directorate for the Quality of Medicines & HealthCare.

- United States Pharmacopeia (USP). (2023).

- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

-

Journal of Chemical and Pharmaceutical Research. (2015). Volume 7, Issue 8. [Link]

An In-Depth Technical Guide to 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril: A Process-Related Impurity of Diazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Diazepam

Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one), a benzodiazepine first marketed as Valium, remains a cornerstone therapeutic agent for a range of conditions including anxiety, seizures, and muscle spasms.[1] Its extensive use and established therapeutic profile demand the highest standards of purity, safety, and quality. In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Process-related impurities, which arise from the synthetic pathway of the active pharmaceutical ingredient (API), are of particular concern as they can possess undesirable pharmacological or toxicological properties.

This technical guide provides a comprehensive examination of a key process-related impurity of Diazepam: 3-Amino-6-chloro-1-methyl-4-phenylcarbostyril . As senior application scientists and drug development professionals, understanding the origin, identification, and control of such impurities is paramount for robust process development, analytical method validation, and regulatory compliance.

Profile of the Impurity: Nomenclature and Chemical Identity

The impurity is consistently identified across major pharmacopeias, albeit with different nomenclature, which can be a source of confusion. A clear understanding of its identity is the first step in effective control.

-

Systematic Name: 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one[2]

-

Common Name: this compound[2]

-

United States Pharmacopeia (USP) Designation: Diazepam Related Compound B[3]

-

European Pharmacopoeia (EP) Designation: Diazepam Impurity C[1][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this impurity is essential for its handling as a reference standard and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClN₂O | [5][6] |

| Molecular Weight | 284.74 g/mol | [3][7] |

| Appearance | Orange Powder | [8] |

| Melting Point | 130-133 °C | [5][9] |

| Boiling Point | 436.3 °C at 760 mmHg | [5][9] |

Below are the chemical structures of Diazepam and its impurity, this compound.

Fig 1. Chemical Structures of Diazepam and Impurity.

Genesis of an Impurity: The Synthetic Pathway

Understanding the formation mechanism of a process-related impurity is the cornerstone of its control. This knowledge allows for the strategic optimization of reaction conditions to minimize its generation. This compound is known to form as a byproduct during the synthesis of Diazepam.[1][6]

A key precursor in many Diazepam syntheses is N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (also known as Diazepam Impurity B).[10] The cyclization of this intermediate with ammonia is a critical step to form the seven-membered diazepine ring of Diazepam. However, under certain conditions, a competing intramolecular cyclization can occur, leading to the formation of the quinolinone-based impurity.

The synthesis of this impurity for use as a reference standard has been described, confirming its structural relationship to the Diazepam synthesis pathway.[1] The process involves the cyclization of an intermediate derived from 2-amino-5-chlorobenzophenone, a common starting material for Diazepam.[10]

Fig 2. Simplified Formation Pathway of Diazepam and Impurity C.

Toxicological Significance and Regulatory Control

The principle of qualification, as outlined by the International Council for Harmonisation (ICH) in its Q3A/B guidelines, becomes the primary tool for setting acceptable limits. An impurity is considered "qualified" if its level in the drug substance or product is at or below the level administered in relevant safety or clinical studies. When such data is absent, a qualification threshold is used. For drug substances administered at a maximum daily dose of up to 2 grams, the qualification threshold is typically 0.15% or 1.0 mg per day total intake, whichever is lower.

The pharmacopeias establish explicit limits for this impurity:

-

USP: The limit for Diazepam Related Compound B is not more than 0.1%.[11]

-

EP: The monograph for Diazepam also specifies limits for its impurities, with Impurity C being a specified impurity that must be controlled.[12]

This underscores the trustworthiness of the control strategy: in the absence of specific toxicity data, the system defaults to a conservative, threshold-based approach to ensure patient safety.

Analytical Control Strategy: A Self-Validating System

The reliable detection and quantification of this compound is crucial. The standard and most widely accepted methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][10][13]

Rationale for Method Selection (Expertise & Experience)

-

RP-HPLC: This technique is ideally suited for separating moderately polar compounds like Diazepam and its impurities from a complex mixture. The use of a C18 stationary phase provides excellent resolving power based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

-

UV Detection: Both Diazepam and the impurity possess chromophores (the aromatic rings and conjugated systems) that absorb UV light, making UV detection a simple, robust, and cost-effective method for quantification.[4] The detection wavelength is typically set around 254 nm, a common wavelength for aromatic compounds, or optimized for maximum absorbance of both the API and the impurity.[1][14]

-

Trustworthiness through Validation: The HPLC method's reliability is established through a rigorous validation process as per ICH Q2(R1) guidelines. This process is a self-validating system, ensuring the method is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is demonstrated by resolving the impurity peak from the main Diazepam peak and other potential impurities.

-

Linearity: Demonstrating a direct proportional relationship between the concentration of the impurity and the detector response over a defined range.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. The LOQ must be below the reporting threshold (typically 0.05%).

-

Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often assessed through recovery studies. Precision measures the degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

-

Fig 3. Analytical Control Workflow for Diazepam Impurities.

Experimental Protocol: HPLC Determination of Diazepam Related Compound B (Impurity C)

This protocol is a representative example based on pharmacopeial methods and is intended for informational purposes. Users must verify the current monograph requirements from the relevant pharmacopeia (e.g., USP or EP).

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.

2. Materials:

-

USP Diazepam RS

-

USP Diazepam Related Compound B RS

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Diazepam Drug Substance (Test Sample)

3. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 4.6 mm x 150 mm (or similar) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase | Acetonitrile, Water, and Methanol (e.g., 2:2:1 v/v/v)[11] | A common ternary mixture providing good selectivity for Diazepam and its related substances. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Detection | UV at 254 nm[1] | Wavelength at which the aromatic structures of Diazepam and its impurities exhibit strong absorbance. |

| Injection Volume | 10 µL | A standard volume that balances sensitivity with potential for peak overload. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

4. Preparation of Solutions:

-

Diluent: Methanol

-

Test Solution: Accurately weigh about 10 mg of Diazepam into a 10-mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Final concentration ~1000 µg/mL).[11]

-

Standard Solution (for Impurity B): Accurately weigh a quantity of USP Diazepam Related Compound B RS and dissolve in Diluent to obtain a solution with a known concentration of about 1.0 µg/mL.[11]

-

System Suitability Solution (SSS): Prepare a solution containing Diazepam and its key specified impurities (e.g., Impurity A, B, and Nordazepam) in Diluent at appropriate concentrations to demonstrate adequate resolution between the peaks.

5. Procedure:

-

Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

-

Inject the System Suitability Solution and verify that the system suitability requirements (e.g., resolution between critical pairs, peak tailing) are met as per the pharmacopeial monograph.

-

Separately inject equal volumes (e.g., 10 µL) of the Diluent (as a blank), the Standard Solution, and the Test Solution into the chromatograph.

-

Record the chromatograms for a run time sufficient to elute all components of interest (typically about 4 times the retention time of Diazepam).[14]

-

Measure the peak area responses for all peaks in the chromatogram of the Test Solution.

6. Calculation: Calculate the percentage of Diazepam Related Compound B in the portion of Diazepam taken by the formula:

% Impurity = (rU / rS) × (CS / CU) × 100

Where:

-

rU = Peak response of Diazepam Related Compound B from the Test Solution

-

rS = Peak response of Diazepam Related Compound B from the Standard Solution

-

CS = Concentration (µg/mL) of USP Diazepam Related Compound B RS in the Standard Solution

-

CU = Concentration (µg/mL) of Diazepam in the Test Solution

7. Acceptance Criteria:

-

The calculated percentage of Diazepam Related Compound B must not exceed the limit specified in the official monograph (e.g., Not More Than 0.1%).[11]

Conclusion

This compound (Diazepam Related Compound B / Impurity C) is a critical process-related impurity in the synthesis of Diazepam. Its control is mandated by major pharmacopeias to ensure the safety and quality of the final drug product. While specific toxicological data for this impurity is not publicly available, its limits are well-established based on regulatory qualification principles. A robust analytical control strategy, centered on a validated RP-HPLC method, provides a trustworthy and self-validating system for its quantification. For scientists and professionals in drug development and quality control, a thorough understanding of this impurity's origin, identity, and analytical methodology is essential for maintaining compliance and safeguarding public health.

References

-

LookChem. This compound. Available from: [Link]

-

Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Maheshwari, M., & Soni, P. (2022). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 15(5), 1938-1942. Available from: [Link]

-

U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: 211635Orig1s000 NON-CLINICAL REVIEW(S). Available from: [Link]

-

USP-NF. Diazepam Monograph. Available from: [Link]

-

Scribd. Diazepam Monograph in European Pharmacopoeia. Available from: [Link]

-

Scribd. Diazepam European Pharmacopoeia Guide. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available from: [Link]

-

LookChem. This compound Product Details. Available from: [Link]

-

Pharmaffiliates. Diazepam - Impurity C (Freebase). Available from: [Link]

-

British Pharmacopoeia. Diazepam. Available from: [Link]

-

SynZeal. Diazepam EP Impurity C. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Diazepam EP Impurity C | 5220-02-0 | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]

- 4. saspublishers.com [saspublishers.com]

- 5. medcentral.com [medcentral.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 8. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diazepam (PIM 181) [inchem.org]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Diazepam (Oral) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Diverse Biological Activities of Carbostyril Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Carbostyril Scaffold - A Privileged Structure in Medicinal Chemistry

The carbostyril, or 2(1H)-quinolinone, nucleus is a bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, coupled with multiple sites for functionalization, provides a versatile framework for the design of novel therapeutic agents. This guide offers an in-depth exploration of the multifaceted biological activities of carbostyril derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Carbostyril derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which carbostyril derivatives exert their anticancer effects is the inhibition of protein kinases. Many kinases involved in signal transduction are overactive in malignant tumor cells, making them attractive targets for therapeutic intervention.

One notable example is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Certain carbostyril derivatives have been shown to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

Beyond RTK inhibition, some derivatives have demonstrated inhibitory activity against other key kinases involved in cancer progression.

Signaling Pathway: EGFR Inhibition by Carbostyril Derivatives

Caption: EGFR signaling cascade and its inhibition by a carbostyril derivative.

Quantitative Analysis of Anticancer Activity

The anticancer potency of carbostyril derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Narciclasine | U373 (Glioma) | 0.03 | [1] |

| Narciclasine | PC-3 (Prostate) | 0.03 | [1] |

| Narciclasine | A549 (Lung) | 0.03 | [1] |

| Compound 7k (Narciclasine derivative) | U373 (Glioma) | - | [2] |

| Compound 3f | A549 (Lung) | 10.76 | [3] |

| Compound 3f | MCF-7 (Breast) | 8.05 | [3] |

| Compound 11 | MCF-7 (Breast) | 0.07 | [3] |

| Compound 6c | MCF-7 (Breast) | 0.227 | [3] |

| Compound 15p | H460 (Lung) | 0.00103 | [4] |

| Compound 15p | BxPC-3 (Pancreatic) | 0.00081 | [4] |

| Compound 15p | HT-29 (Colon) | 0.00067 | [4] |

| Compound 15q | H460 (Lung) | 0.00149 | [4] |

| Compound 15q | BxPC-3 (Pancreatic) | 0.00115 | [4] |

| Compound 15q | HT-29 (Colon) | 0.00067 | [4] |

Note: This table presents a selection of reported IC50 values and is not exhaustive.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Materials:

-

96-well plates

-

Carbostyril derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the carbostyril derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for in vitro screening of anticancer compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinolone scaffold, a close relative of carbostyril, is the foundation for a major class of antibiotics. Carbostyril derivatives themselves have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for many quinolone and carbostyril derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately cell death.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of carbostyril derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [5] |

| Compound 3c | Escherichia coli | 8 | [5] |

| Compound 2d | Bacillus subtilis | 16 | [5] |

| Compound 3c | Bacillus subtilis | 16 | [5] |

| Compound 4 | Bacillus subtilis | 16 | [5] |

| Compound 6a | Bacillus subtilis | 16 | [5] |

| Compound 10 | Candida albicans | 16 | [5] |

| Compound 10 | Aspergillus flavus | 16 | [5] |

| Hybrid 7c | Cryptococcus neoformans | 15.6 | [6] |

| Hybrid 7d | Cryptococcus neoformans | 15.6 | [6] |

| Hybrid 7b | Staphylococcus aureus | 2 | [6] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [6] |

| Compound 3l | Escherichia coli | 7.812 | [7] |

| Compound 3l | Candida albicans | 31.125 | [7] |

| Compound 6c | MRSA | 0.75 | [8] |

| Compound 6c | VRE | 0.75 | [8] |

| Compound 6c | MRSE | 2.50 | [8] |

| Compound 9 | Staphylococcus aureus | 0.12 | [9] |

| Compound 9 | Escherichia coli | 0.12 | [9] |

| Compound 10 | Staphylococcus aureus | 0.24 | [9] |

| Compound 10 | Escherichia coli | 0.12 | [9] |

| Compound 25 | Streptococcus pneumoniae | 0.49 | [9] |

| Compound 25 | Staphylococcus aureus | 1.95 | [9] |

| Compound 25 | Escherichia coli | 0.49 | [9] |

| Compound 25 | Candida albicans | 0.49 | [9] |

| Compound 25 | Aspergillus fumigatus | 0.98 | [9] |

| Compound 26 | Streptococcus pneumoniae | 0.49 | [9] |

| Compound 26 | Staphylococcus aureus | 0.98 | [9] |

| Compound 26 | Escherichia coli | 0.49 | [9] |

| Compound 26 | Candida albicans | 0.98 | [9] |

| Compound 26 | Aspergillus fumigatus | 0.98 | [9] |

Note: This table presents a selection of reported MIC values and is not exhaustive. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci; MRSE: Methicillin-resistant Staphylococcus epidermidis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Carbostyril derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the carbostyril derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antiviral Activity: A Promising Avenue for New Therapeutics

Carbostyril derivatives have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses, including Herpes Simplex Virus (HSV).

Mechanism of Action: Targeting Viral Replication

The precise mechanisms of antiviral action for many carbostyril derivatives are still under investigation. However, some studies suggest that they may interfere with key stages of the viral life cycle, such as viral entry into host cells, viral DNA or RNA replication, or the assembly of new viral particles. For instance, some quinoline derivatives have been shown to inhibit the helicase-primase complex of HSV, which is essential for viral DNA synthesis.[10]

Experimental Protocol: Plaque Reduction Assay for HSV

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound against plaque-forming viruses like HSV.

Materials:

-

24-well plates

-

Vero cells (or another susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Carbostyril derivatives

-

Cell culture medium

-

Overlay medium (e.g., medium containing carboxymethyl cellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer: Seed Vero cells in 24-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known titer of HSV.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing various concentrations of the carbostyril derivative.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition compared to the untreated control and determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Carbostyril derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB Pathway